7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring This compound is characterized by the presence of a 3,5-difluorophenyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the 3,5-Difluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where a 3,5-difluorophenyl halide reacts with the pyrrolo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolone derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorine atoms, which can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Pyrrolone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the 3,5-difluorophenyl group enhances its binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
7-[(3,5-Dichlorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but with chlorine atoms instead of fluorine.
7-[(3,5-Dimethylphenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but with methyl groups instead of fluorine.
7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-indole: Similar structure but with an indole ring instead of a pyrrolo[3,2-b]pyridine ring.
Uniqueness
The uniqueness of 7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine lies in its specific substitution pattern and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
882683-18-3 |
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Molecular Formula |
C16H14F2N2O |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
7-[(3,5-difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C16H14F2N2O/c1-9-10(2)20-16-14(3-4-19-15(9)16)21-8-11-5-12(17)7-13(18)6-11/h3-7,20H,8H2,1-2H3 |
InChI Key |
XBNKVNBTAZLMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CN=C12)OCC3=CC(=CC(=C3)F)F)C |
Origin of Product |
United States |
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